molecular formula C9H13NO2 B13046043 1-Amino-1-(3-hydroxyphenyl)propan-2-OL

1-Amino-1-(3-hydroxyphenyl)propan-2-OL

Cat. No.: B13046043
M. Wt: 167.20 g/mol
InChI Key: KQFPTWJLTPOFAS-UHFFFAOYSA-N
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Description

Common Synonyms and Historical Naming Conventions

This compound is historically recognized by multiple synonyms, reflecting its pharmacological and chemical significance. The most prevalent alternative name is metaraminol , a non-proprietary designation adopted in clinical contexts. Early literature refers to it as meta-hydroxynorephedrine , emphasizing its structural relationship to norephedrine (phenylpropanolamine) and the meta-hydroxyl substitution.

Other synonyms include:

  • 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol (stereospecific IUPAC name)
  • m-hydroxypropadrine (reflecting the propylamine backbone and meta-hydroxyl group)
  • α-methyl-m-octopamine (highlighting its similarity to octopamine, a trace amine)

The term Pressorol , a former brand name, appears in mid-20th-century pharmacological texts but is now obsolete.

Molecular Formula and Structural Formula Representations

The molecular formula C₉H₁₃NO₂ (molar mass: 167.20 g/mol) is consistent with the compound’s composition: nine carbon atoms, thirteen hydrogens, one nitrogen, and two oxygens. The structural formula (Fig. 1) delineates:

  • A propane backbone with a hydroxyl group at carbon 2.
  • An amino group (-NH₂) and a 3-hydroxyphenyl group at carbon 1.
  • Aromatic ring substitution at the meta position (carbon 3 relative to the propane attachment).

Fig. 1: Structural Formula

      OH  
       |  
C₁ - C₂ - C₃ (propan-2-ol backbone)  
 |        |  
NH₂     C₆H₄-3-OH (3-hydroxyphenyl)  

The SMILES notation C1=CC(=CC(=C1)O)C(C(CO)N)O and InChIKey WXFIGDLSSYIKKV-RCOVLWMOSA-N further specify connectivity and stereochemistry.

Stereochemical Considerations and Chiral Center Analysis

The molecule contains two chiral centers:

  • Carbon 1 of the propane backbone (bonded to the amino and 3-hydroxyphenyl groups).
  • Carbon 2 (bearing the hydroxyl group).

This results in four stereoisomers:

  • (1R,2S) -configuration: The biologically active form, marketed as metaraminol.
  • (1S,2R) -configuration: Enantiomer with distinct pharmacological activity.
  • (1R,2R) and (1S,2S) : Diastereomers with minimal receptor affinity.

Stereoselective synthesis routes prioritize the (1R,2S) isomer due to its α₁-adrenergic receptor agonist properties. Racemic mixtures (e.g., 3,β-dihydroxyamphetamine) were explored in early patents but abandoned due to reduced efficacy compared to the pure enantiomer.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(1-amino-2-hydroxypropyl)phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3

InChI Key

KQFPTWJLTPOFAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)N)O

Origin of Product

United States

Preparation Methods

Overview

One of the most common laboratory synthetic routes to 1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves starting from 3-nitroacetophenone or related nitro-substituted ketones. The key steps include:

Typical Reaction Conditions

  • Reducing agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently employed under controlled temperatures to reduce the nitro group and the ketone moiety.
  • Catalysts : In some cases, catalytic hydrogenation with palladium on carbon (Pd/C) is used.
  • Solvents : Common solvents include ethanol, methanol, or tetrahydrofuran (THF).

Reaction Scheme Summary

Step Reactant Reagent/Condition Product
1 3-Nitroacetophenone NaBH4 or LiAlH4 3-Aminoacetophenone intermediate
2 3-Aminoacetophenone Reductive amination or catalytic hydrogenation (Pd/C + H2) 1-Amino-1-(3-hydroxyphenyl)propan-2-OL

This method is favored for its relative simplicity and accessibility of starting materials.

Catalytic Hydrogenation Industrial Method

Industrial Scale Synthesis

For large-scale production, catalytic hydrogenation is preferred due to its efficiency and cost-effectiveness.

  • Starting material : 3-nitroacetophenone.
  • Catalyst : Palladium on carbon (Pd/C) or other noble metal catalysts.
  • Hydrogen source : Molecular hydrogen (H2) under pressure.
  • Conditions : Mild temperatures and pressures optimized to maximize yield and minimize side reactions.

This method allows direct conversion of the nitro ketone to the amino alcohol in one step, making it suitable for industrial manufacturing.

Chiral Pool and Enantioselective Syntheses

Stereochemical Considerations

The compound exists as chiral stereoisomers, and the stereochemistry (e.g., (1R,2S) or (1S,2R)) is crucial for its biological activity.

  • Chiral pool synthesis : Using naturally occurring chiral precursors to build the amino alcohol with defined stereochemistry.
  • Asymmetric synthesis : Employing chiral catalysts or auxiliaries to induce stereoselectivity during the reduction or amination steps.

These methods are less common but important for producing enantiomerically pure compounds for pharmaceutical applications.

Retrosynthetic and Alternative Routes

Retrosynthesis Analysis

Precursor Reaction Type Outcome
1-(3-Hydroxyphenyl)-2-nitropropene Reduction and amination 1-Amino-1-(3-hydroxyphenyl)propan-2-OL
Epoxide derivatives Nucleophilic ring opening Amino alcohol formation

These routes offer flexibility depending on the availability of starting materials and desired stereochemical outcomes.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Scale Advantages Limitations
Reduction + Reductive Amination 3-Nitroacetophenone NaBH4, LiAlH4, Pd/C + H2 Laboratory Simple, accessible reagents May require purification
Catalytic Hydrogenation 3-Nitroacetophenone Pd/C catalyst, H2 gas Industrial Efficient, cost-effective Requires hydrogenation setup
Chiral Pool/Asymmetric Synthesis Chiral precursors or catalysts Chiral auxiliaries, asymmetric catalysts Specialized Enantiomerically pure product More complex and costly
Alternative Routes (Epoxides, Nitropropenes) Epoxides, nitropropenes Nucleophilic ring opening, reduction Variable Flexible synthetic access May involve multiple steps

Research Findings and Notes

  • The reduction of 3-nitroacetophenone to 1-Amino-1-(3-hydroxyphenyl)propan-2-OL is well-documented with reproducible yields.
  • Catalytic hydrogenation is preferred industrially due to scalability and fewer side products.
  • Stereochemical control is critical for biological activity; thus, enantioselective methods are under active research.
  • Alternative synthetic routes via nitropropenes provide useful intermediates for further functionalization.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-(3-hydroxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The 3-hydroxyl group in the target compound likely enhances water solubility compared to tert-butyl or dimethyl substituents .
  • Steric Effects : Bulky groups like tert-butyl (in ) may hinder receptor binding, whereas smaller substituents (e.g., methyl or hydroxyl) favor interactions with biological targets.

Backbone Modifications: Alcohol vs. Ketone vs. Phosphonate

Structural deviations in the propanolamine backbone alter functional roles:

Compound Name Backbone Structure Notable Features Reference
1-Amino-1-(3-hydroxyphenyl)propan-2-OL Alcohol (propan-2-ol) Potential for hydrogen bonding; chiral center
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic Acid Phosphonic acid Higher acidity; used in stereochemical resolution
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Ketone (propan-1-one) Reduced polarity; associated with stimulant effects

Key Observations :

  • Chirality : The target compound’s stereochemistry (unreported in evidence) could be critical for activity, as seen in (R)-configured phosphonic acid derivatives with resolved optical rotations .
  • Pharmacokinetics : Ketone-based analogs (e.g., ) may exhibit faster metabolic clearance compared to alcohol derivatives.

Key Observations :

  • Antifungal Activity: The 3-hydroxyphenyl moiety in chalcone derivatives (e.g., ) correlates with efficacy against S.
  • Protein Aggregation : Hydroxyphenyl-containing compounds like RS-0406 disrupt fibril formation, hinting at neuroprotective applications .

Biological Activity

1-Amino-1-(3-hydroxyphenyl)propan-2-OL, a chiral compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by an amino group, a hydroxyl group, and a phenyl group, enables it to interact with various biological targets, influencing neurotransmitter systems and potentially affecting mood and cognitive functions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The stereochemistry of 1-Amino-1-(3-hydroxyphenyl)propan-2-OL is defined as (1R,2S), which plays a critical role in its reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors is significant for its biological activity.

Structural Comparison with Related Compounds

The following table summarizes compounds structurally related to 1-Amino-1-(3-hydroxyphenyl)propan-2-OL:

Compound NameMolecular FormulaUnique Features
1-Amino-1-(4-hydroxyphenyl)propan-2-OLC10H15NO2Hydroxyl group at para position
1-Amino-1-(3-methoxyphenyl)propan-2-OLC10H15NO3Methoxy group instead of hydroxyl
1-Amino-1-(4-methoxyphenyl)propan-2-OLC10H15NO3Methoxy group at para position

Neurotransmitter Interaction

Research indicates that 1-Amino-1-(3-hydroxyphenyl)propan-2-OL may influence neurotransmitter systems, particularly those associated with mood regulation. Its interactions with receptors involved in synaptic transmission suggest potential applications in treating mood disorders such as depression and anxiety. The compound's structural features allow it to modulate receptor activities effectively.

Case Study 1: Antidepressant Activity

A study focusing on the effects of structurally similar compounds found that certain derivatives exhibited significant antidepressant-like effects in animal models. These compounds modulated serotonin receptors, enhancing synaptic serotonin levels and improving mood-related behaviors . This suggests that 1-Amino-1-(3-hydroxyphenyl)propan-2-OL may also possess similar antidepressant properties.

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on phenolic compounds showed that some derivatives had potent antimicrobial activity against resistant strains of bacteria. For example, compounds structurally related to 1-Amino-1-(3-hydroxyphenyl)propan-2-OL demonstrated minimum inhibitory concentrations (MICs) as low as 75 µg/mL against Bacillus subtilis . This indicates a need for further exploration into the antimicrobial potential of this compound.

The biological activity of 1-Amino-1-(3-hydroxyphenyl)propan-2-OL can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic plasticity and transmission.
  • Enzyme Interaction : Its ability to bind to enzymes involved in metabolic pathways could alter biochemical processes relevant to disease states.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, potentially contributing to protective effects against oxidative stress-related diseases .

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